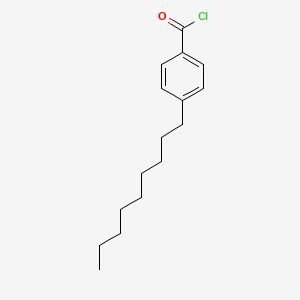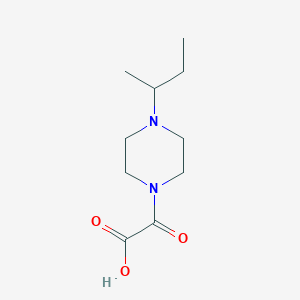
3-méthyl-3,4-dihydro-2H-1,4-benzoxazine
Vue d'ensemble
Description
3-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound with the molecular formula C9H11NO. It belongs to the class of benzoxazines, which are known for their diverse chemical properties and applications. This compound is characterized by a benzene ring fused to an oxazine ring, with a methyl group attached to the nitrogen atom.
Applications De Recherche Scientifique
3-methyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 2-nitroacetanilide with an amination reaction. This catalytic reaction yields a high amount of the desired product . Another method involves the Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization .
Industrial Production Methods
Industrial production methods for 3-methyl-3,4-dihydro-2H-1,4-benzoxazine are not extensively documented. the methods mentioned above can be scaled up for industrial applications, ensuring high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly with halogens and other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, halogens, and various oxidizing and reducing agents. The conditions for these reactions vary, but they often involve the use of catalysts and specific temperature and pressure settings to optimize the yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation with 2-alkoxyacyl chlorides can yield stereoselective acylated products .
Mécanisme D'action
The mechanism of action of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with molecular targets and pathways. For instance, some benzoxazine derivatives inhibit human topoisomerase I, which is crucial for DNA replication and transcription . This inhibition can lead to the suppression of tumor growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-methoxy-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
- 6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
- 6-nitro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Uniqueness
3-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific structural features and reactivity. Its ability to undergo stereoselective reactions and form various derivatives makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Propriétés
IUPAC Name |
3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-6-11-9-5-3-2-4-8(9)10-7/h2-5,7,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDVKBWLRCKPFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044915 | |
| Record name | 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
32329-20-7 | |
| Record name | 3,4-Dihydro-3-methyl-2H-1,4-benzoxazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32329-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032329207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG21YE3V7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to obtain enantiomerically pure 3-methyl-3,4-dihydro-2H-1,4-benzoxazines?
A1: Enantiomerically pure 3-methyl-3,4-dihydro-2H-1,4-benzoxazines are valuable building blocks for various applications. Kinetic resolution has emerged as a practical strategy for their synthesis. This method utilizes chiral acyl chlorides to selectively react with one enantiomer of the racemic mixture, leading to the formation of separable diastereomers. For instance, researchers have successfully employed N-tosyl-(S)-prolyl chloride [] and other chiral acyl chlorides [, , ] to achieve the kinetic resolution of racemic 3-methyl-3,4-dihydro-2H-1,4-benzoxazines. This approach provides access to both enantiomers of the desired compound, which can be further utilized in subsequent synthetic transformations.
Q2: Can you provide an example of a specific biological application of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives?
A2: Derivatives of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine have shown promise as potential antiviral agents. Researchers have synthesized novel purine conjugates containing the 7,8-difluoro-3-methyl-3,4-dihydro-2H-[1,4]benzoxazine moiety and evaluated their antiherpetic activity []. While the specific mechanism of action and detailed results are not elaborated upon in the provided abstracts, this highlights the potential of this class of compounds in medicinal chemistry.
Q3: Beyond kinetic resolution, are there other methods explored for synthesizing enantiomerically pure 3-methyl-3,4-dihydro-2H-1,4-benzoxazines?
A3: Yes, in addition to kinetic resolution, researchers have explored alternative synthetic routes to obtain enantiomerically pure 3-methyl-3,4-dihydro-2H-1,4-benzoxazines. One notable approach involves the chemoenzymatic arabinosylation of appropriately functionalized 2-aminopurines []. This method exploits the stereoselectivity of enzymatic reactions to introduce the chiral arabinosyl moiety, ultimately leading to the formation of enantiomerically pure 3-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives. This highlights the versatility of this scaffold and the potential for developing diverse synthetic strategies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














